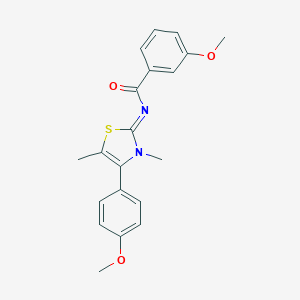
3-methoxy-N-(4-(4-methoxyphenyl)-3,5-dimethyl-1,3-thiazol-2(3H)-ylidene)benzamide
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
3-methoxy-N-(4-(4-methoxyphenyl)-3,5-dimethyl-1,3-thiazol-2(3H)-ylidene)benzamide is a chemical compound that has been extensively studied for its potential applications in scientific research. This compound is commonly referred to as MTB and has been found to have a wide range of biochemical and physiological effects. In
作用机制
MTB is a thiazolylidene derivative that has been found to have a high affinity for the active site of proteins. It binds to proteins through the formation of covalent bonds with amino acid residues. This binding results in the inhibition of protein function and the modulation of protein-protein interactions. MTB has been found to be particularly effective in inhibiting the activity of enzymes such as proteases and kinases.
Biochemical and Physiological Effects:
MTB has been found to have a wide range of biochemical and physiological effects. It has been shown to inhibit the activity of various enzymes, including proteases and kinases. MTB has also been found to modulate protein-protein interactions, which can have a significant impact on cellular signaling pathways. In addition, MTB has been found to have anti-inflammatory and anti-tumor properties.
实验室实验的优点和局限性
MTB has several advantages for use in lab experiments. It is a stable compound that can be easily synthesized and purified. It has a high affinity for proteins, which makes it an effective tool for studying protein-ligand interactions. However, MTB also has some limitations. It can be difficult to obtain pure MTB, and it can be expensive to synthesize. In addition, MTB can be toxic to cells at high concentrations, which can limit its use in certain experiments.
未来方向
There are several future directions for research on MTB. One area of research is the development of more efficient synthesis methods for MTB. Another area of research is the identification of new protein targets for MTB. Additionally, there is a need for more studies on the toxicity and safety of MTB. Finally, there is a need for more studies on the potential therapeutic applications of MTB, particularly in the areas of inflammation and cancer.
Conclusion:
In conclusion, 3-methoxy-N-(4-(4-methoxyphenyl)-3,5-dimethyl-1,3-thiazol-2(3H)-ylidene)benzamide is a chemical compound that has been extensively studied for its potential applications in scientific research. It has a wide range of biochemical and physiological effects and has been found to be an effective tool for studying protein-ligand interactions. While there are some limitations to its use, there are several future directions for research on MTB that could lead to new discoveries and applications.
合成方法
The synthesis of MTB involves the reaction of 4-(4-methoxyphenyl)-3,5-dimethyl-1,3-thiazol-2(3H)-ylidene)benzoyl chloride with 3-methoxyaniline. This reaction is carried out in the presence of a base such as triethylamine or pyridine. The resulting product is purified using column chromatography to obtain pure MTB.
科学研究应用
MTB has been extensively studied for its potential applications in scientific research. It has been found to have a wide range of applications in the fields of biochemistry, pharmacology, and medicinal chemistry. MTB has been used as a tool to study the interactions between proteins and ligands, as well as the mechanisms of protein-protein interactions. It has also been used to study the structure-activity relationships of various compounds.
属性
产品名称 |
3-methoxy-N-(4-(4-methoxyphenyl)-3,5-dimethyl-1,3-thiazol-2(3H)-ylidene)benzamide |
|---|---|
分子式 |
C20H20N2O3S |
分子量 |
368.5 g/mol |
IUPAC 名称 |
3-methoxy-N-[4-(4-methoxyphenyl)-3,5-dimethyl-1,3-thiazol-2-ylidene]benzamide |
InChI |
InChI=1S/C20H20N2O3S/c1-13-18(14-8-10-16(24-3)11-9-14)22(2)20(26-13)21-19(23)15-6-5-7-17(12-15)25-4/h5-12H,1-4H3 |
InChI 键 |
KEFWTGFTTXPDBN-UHFFFAOYSA-N |
SMILES |
CC1=C(N(C(=NC(=O)C2=CC(=CC=C2)OC)S1)C)C3=CC=C(C=C3)OC |
规范 SMILES |
CC1=C(N(C(=NC(=O)C2=CC(=CC=C2)OC)S1)C)C3=CC=C(C=C3)OC |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。




![N-(3-bromophenyl)-2-[(methylsulfonyl)amino]benzamide](/img/structure/B305172.png)
![2-[1-methyl-2-(4-morpholinyl)-2-oxoethyl]-2H-naphtho[1,8-cd]isothiazole 1,1-dioxide](/img/structure/B305173.png)
![N-(2-bromophenyl)-4-methyl-3-[(2-methylphenyl)sulfamoyl]benzamide](/img/structure/B305174.png)
![N-[1-(4-allyl-5-sulfanyl-4H-1,2,4-triazol-3-yl)ethyl]-2-chlorobenzamide](/img/structure/B305177.png)
![N-[1-(4-allyl-5-{[2-(1,3-benzothiazol-2-ylamino)-2-oxoethyl]sulfanyl}-4H-1,2,4-triazol-3-yl)ethyl]-3-methylbenzamide](/img/structure/B305179.png)
![N-[1-(4-allyl-5-sulfanyl-4H-1,2,4-triazol-3-yl)-2-methylpropyl]-4-methylbenzamide](/img/structure/B305181.png)
![N-[1-(4-allyl-5-{[2-(benzylamino)-2-oxoethyl]sulfanyl}-4H-1,2,4-triazol-3-yl)-2-methylpropyl]-3-methylbenzamide](/img/structure/B305182.png)
![N-[1-(4-allyl-5-sulfanyl-4H-1,2,4-triazol-3-yl)-2-methylpropyl]-2,4-dichlorobenzamide](/img/structure/B305184.png)
![N-cyclopentyl-2-{[5-(4-methoxybenzyl)-4-(prop-2-en-1-yl)-4H-1,2,4-triazol-3-yl]sulfanyl}acetamide](/img/structure/B305187.png)
![N-{2-methyl-1-[4-(prop-2-en-1-yl)-5-sulfanyl-4H-1,2,4-triazol-3-yl]propyl}benzamide](/img/structure/B305189.png)
![N-{1-[4-allyl-5-({2-[(4-methyl-1,3-thiazol-2-yl)amino]-2-oxoethyl}sulfanyl)-4H-1,2,4-triazol-3-yl]-2-methylpropyl}benzamide](/img/structure/B305190.png)
![N-[1-(4-allyl-5-{[2-(benzylamino)-2-oxoethyl]sulfanyl}-4H-1,2,4-triazol-3-yl)ethyl]benzamide](/img/structure/B305191.png)
![2-[(4-allyl-5-{[(4-methylbenzyl)sulfanyl]methyl}-4H-1,2,4-triazol-3-yl)sulfanyl]-N-benzylacetamide](/img/structure/B305194.png)